

# [Novel In Situ Hybridization Probe] non-specific binding issues

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## Compound of Interest

Compound Name: Spb-aad

Cat. No.: B15556575

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## Technical Support Center: Novel In Situ Hybridization Probes

Welcome to the technical support center for our novel in situ hybridization (ISH) probes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during ISH experiments, with a particular focus on non-specific binding.

### Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding in ISH?

A1: High background staining in ISH can stem from several factors. These include issues with the probe itself, such as the presence of repetitive sequences which can bind to non-target sites.<sup>[1]</sup> The concentration of the probe is also a critical factor; using too much probe can lead to increased non-specific binding.<sup>[2]</sup> Additionally, problems with the experimental protocol, such as inadequate washing after hybridization, can result in high background.<sup>[1]</sup> Suboptimal hybridization conditions, like a temperature that is too low, can also contribute to non-specific binding.<sup>[2]</sup>

Q2: I am observing a signal with my sense probe control. What does this indicate and how can I resolve it?

A2: A signal from a sense probe, which should not bind to the target mRNA, can indicate a few potential issues. One possibility is that the probe is binding to fragmented nucleic acids, which can be more prevalent in tissues undergoing programmed cell death.<sup>[3]</sup> It is also possible that the signal is not from specific hybridization but from other sources of background. To troubleshoot this, it is important to include proper negative controls, such as an RNase-treated control, to confirm that the signal is indeed from RNA.<sup>[3]</sup> Optimizing hybridization and wash stringency can also help to reduce non-specific binding of the sense probe.

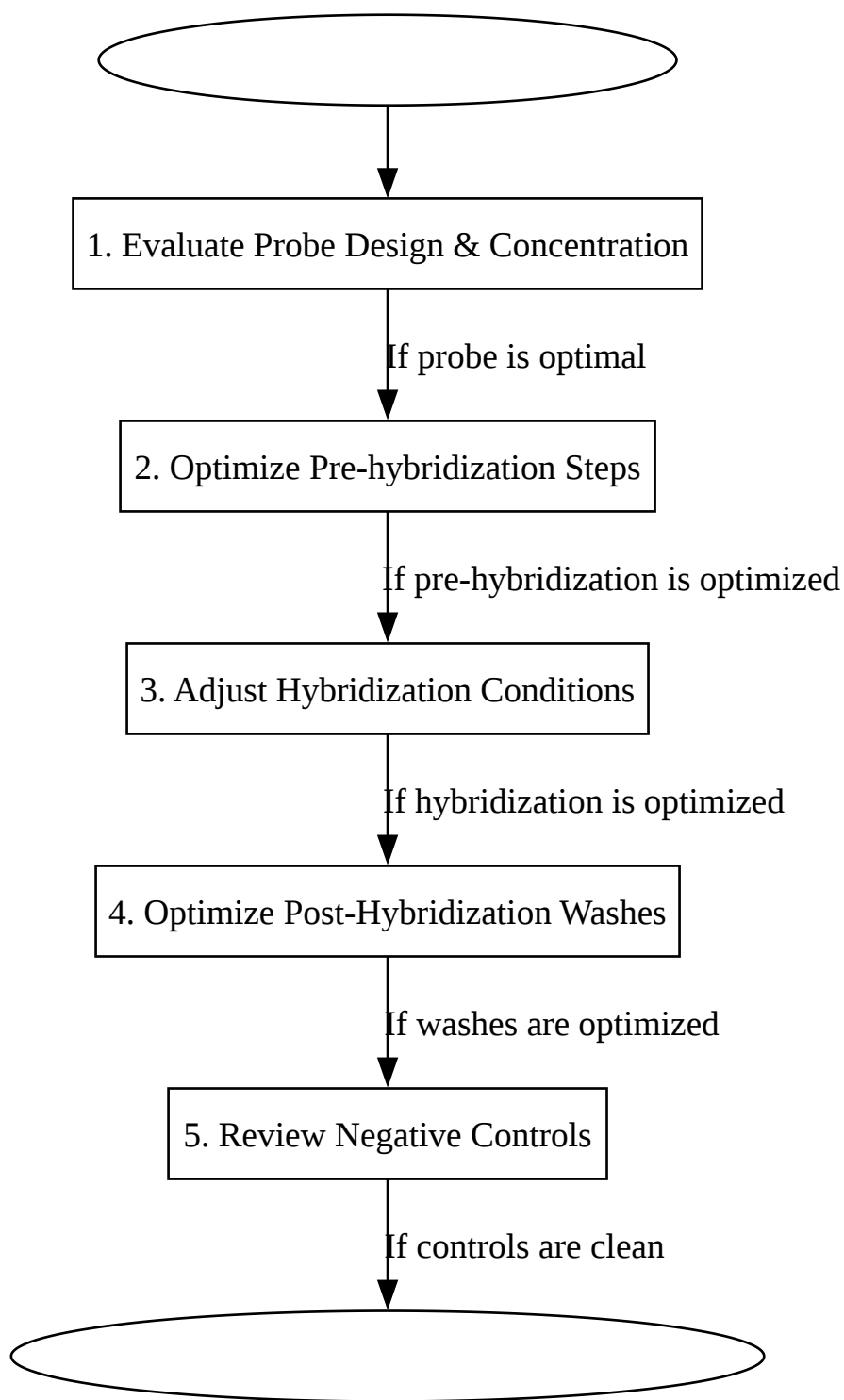
Q3: How can I reduce autofluorescence in my tissue samples for fluorescence in situ hybridization (FISH)?

A3: Autofluorescence is a common issue in FISH, arising from endogenous fluorophores in the tissue.<sup>[4]</sup> Several methods can be employed to quench autofluorescence. Commercially available quenching buffers, often containing Sudan Black B, can effectively reduce autofluorescence from sources like lipofuscin and red blood cells.<sup>[4][5]</sup> Another approach is a pre-treatment with a solution like TrueBlack®, which can be applied before or after antibody staining.<sup>[6]</sup> It is important to follow the specific protocol for the chosen quenching agent to avoid negatively impacting the specific fluorescent signal.<sup>[6]</sup>

## Troubleshooting Guides

### Issue 1: High Background/Non-Specific Staining

High background can obscure the specific signal, making data interpretation difficult. The following guide provides a systematic approach to troubleshooting this common problem.



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Caption: A generalized workflow for a typical in situ hybridization experiment.

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